molecular formula C20H25ClN4O2S B2921200 N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-29-9

N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2921200
CAS No.: 899950-29-9
M. Wt: 420.96
InChI Key: XBGREGVTBLEYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H25ClN4O2S and its molecular weight is 420.96. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has demonstrated that derivatives of quinazoline, which share structural similarities with the compound , have been synthesized and investigated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities against a range of microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Analgesic and Anti-inflammatory Activities

Another area of application involves the synthesis of quinazolinyl acetamides for evaluating their analgesic and anti-inflammatory activities. Notably, certain synthesized compounds in this category have shown potent analgesic and anti-inflammatory effects, comparable to or exceeding those of standard treatments such as diclofenac sodium. These findings suggest potential therapeutic applications for pain and inflammation management (Alagarsamy et al., 2015).

Antitumor Activities

The compound and its derivatives have been explored for their antitumor potential. Research focusing on novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant in vitro antitumor activity across a broad spectrum of cancer cell lines, indicating a promising avenue for cancer treatment (Al-Suwaidan et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of quinazolinone analogs with biological targets. These studies help in the rational design of compounds with enhanced biological activity by predicting how these molecules might interact with proteins or enzymes relevant to diseases such as cancer or microbial infections (Rajasekaran & Rao, 2015).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-24(2)11-12-25-17-6-4-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGREGVTBLEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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